Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst, followed by esterification with anhydrous acetic acid .
Industrial Production Methods
Industrial production of ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, alcohol derivatives, and various functionalized pyrrole compounds.
Scientific Research Applications
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Thieno[2,3-b]pyrrole-2-carboxylic acids
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole
Uniqueness
Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is unique due to its specific structural features, such as the presence of a methyl group at the 4-position and an ester group at the 4-carboxylate position
Properties
CAS No. |
148028-68-6 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h6H,3-5H2,1-2H3 |
InChI Key |
LBFQSQJSXHTBCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN=C1)C |
Canonical SMILES |
CCOC(=O)C1(CCN=C1)C |
Synonyms |
2H-Pyrrole-4-carboxylicacid,3,4-dihydro-4-methyl-,ethylester(9CI) |
Origin of Product |
United States |
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